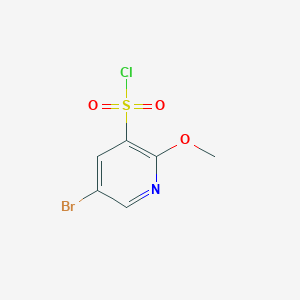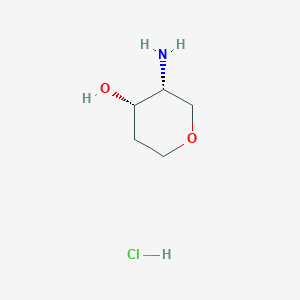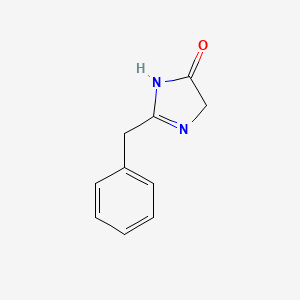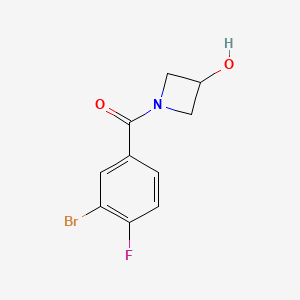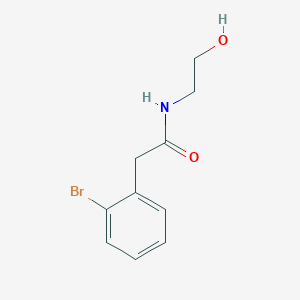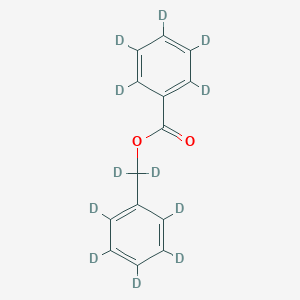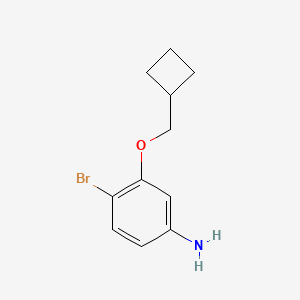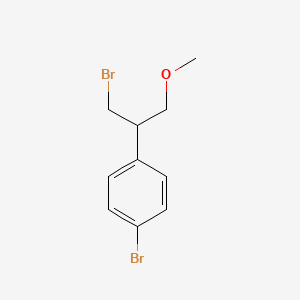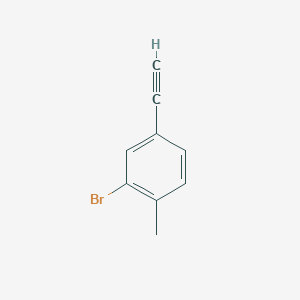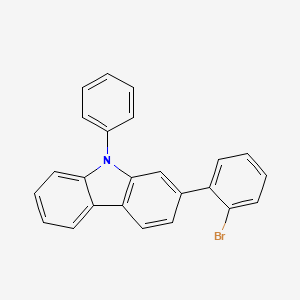
2-(2-bromophenyl)-9-phenyl-9H-carbazole
Overview
Description
The compound seems to be a carbazole derivative with a bromophenyl group attached. Carbazoles are a class of organic compounds that consist of three interconnected benzene rings fused with two nitrogen atoms . Bromophenyl is a phenyl ring with a bromine atom attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, bromophenyl compounds are generally heavier and less volatile than their non-brominated counterparts due to the presence of the bromine atom .Scientific Research Applications
Luminescence and Thermal Properties
The biphenyl carbazole derivatives, closely related to 2-(2-bromophenyl)-9-phenyl-9H-carbazole, demonstrate interesting luminescence and thermal properties. These compounds exhibit high thermal stabilities with decomposition temperatures of 298 and 368 °C, respectively. The maximal peaks of luminescence occur at 386 and 410 nm. Such properties are significant for potential applications in materials science, particularly in the development of luminescent materials (Tang et al., 2021).
Synthesis Methods
The compound's synthesis involves photostimulated S(RN)1 substitution reactions starting with diarylamines. This method enables the creation of a variety of substituted 9H-carbazoles, benzocarbazoles, and even bi(9H-carbazole) compounds, demonstrating its versatility in organic chemistry and material synthesis (Budén et al., 2009).
Organic Electronics and OLEDs
Carbazole derivatives, including 2-(2-bromophenyl)-9-phenyl-9H-carbazole, are significant in the development of organic electronics, particularly in organic light-emitting diodes (OLEDs). These compounds are used to create blue light emitters, demonstrating their potential in display technology and lighting applications (Li et al., 2022).
Anticancer Activity
Some derivatives of 9H-carbazole, related to 2-(2-bromophenyl)-9-phenyl-9H-carbazole, have shown promising results in anticancer activity. These derivatives, synthesized through microwave-assisted methods, exhibit significant activity against specific cancer cell lines, suggesting potential applications in medicinal chemistry and pharmacology (Chaudhary & Chaudhary, 2016).
Future Directions
properties
IUPAC Name |
2-(2-bromophenyl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-22-12-6-4-10-19(22)17-14-15-21-20-11-5-7-13-23(20)26(24(21)16-17)18-8-2-1-3-9-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNRZHFGIQTWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=CC=C5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-9-phenyl-9H-carbazole | |
CAS RN |
1616607-88-5 | |
| Record name | 2-(2-Bromophenyl)-9-phenyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




